3,3-二氟环己酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

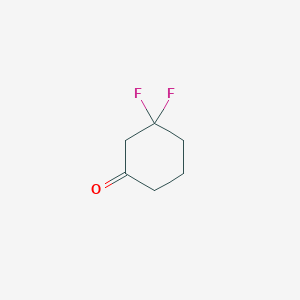

Cyclohexanone, 3,3-difluoro- is a six-carbon cyclic molecule with a ketone functional group . It is also known as 3,3-DIFLUOROCYCLOHEXANONE . The CAS number for this compound is 1432447-08-9 .

Synthesis Analysis

The synthesis of cyclohexanone involves several catalysts and solvents, including ionic liquids . The process of obtaining cyclohexanone involves a complex of catalytic and separating components . A cationic cyclization enables the synthesis of cyclohexanones from alkynol or enyne derivatives with a terminal triple bond .Molecular Structure Analysis

The molecular formula of Cyclohexanone, 3,3-difluoro- is C6H8F2O . The molecular weight is 134.12 . Cyclohexanone, 3,3-difluoro- belongs to the class of organic compounds known as cyclic ketones . These are organic compounds containing a ketone that is conjugated to a cyclic moiety .Chemical Reactions Analysis

The synthesis of cyclohexanone is simple. First, sodium hypochlorite and acetic acid are reacted to yield hypochlorous acid. Second, hypochlorous acid is added to cyclohexanol to synthesize cyclohexanone via the Chapman-Stevens oxidation reaction .Physical and Chemical Properties Analysis

Cyclohexanone, 3,3-difluoro- is a flammable liquid . It is soluble in water . It has a CAS Registry Number of 108-94-1 .科学研究应用

绿色合成和催化

环己酮作为重要的中间体用于制造聚酰胺。研究人员开发了催化剂,在温和条件下促进环己酮的选择性形成,突出了其在绿色化学中的重要性。例如,负载在介孔石墨氮化碳上的Pd纳米颗粒在无添加剂的水性介质中从苯酚氢化反应中形成环己酮时,表现出高活性和选择性,转化率和选择性均超过99% (Wang et al., 2011)。此外,将Pd与稀土氧化物结合的纳米结构催化剂在类似转化中表现出优异的性能,强调了协同催化在优化生产过程中的作用 (Zhang, Zhou, & Si, 2017)。

纳米技术和材料科学

环己酮衍生物在纳米材料的开发中也至关重要。例如,由环己酮合成的环己醇已被用作多壁碳纳米管(MWCNTs)合成中的碳前驱体,展示了其在为各种应用创建高纯度碳基材料中的效用 (Shirazi et al., 2011)。这些进展表明环己酮在促进创新纳米技术应用中的作用。

环境和绿色化学

为环己酮开发环境友好型生产方法的努力凸显了其在可持续化学过程中的重要性。例如,使用环境友好型氧化剂和非贵金属催化剂将环己醇选择性氧化为环己酮代表了环己酮合成的绿色方法,一维结晶h-WO3纳米棒在温和条件下显着提高产率方面显示出有希望的结果 (Wang et al., 2016)。

生物质转化和生物燃料

将生物质衍生的原料转化为环己酮等有价值的化学品突出了该化合物在生物经济中的作用。例如,溴化盐改性的Pd/C催化剂已有效地催化了源自生物质的芳香醚转化为环己酮及其衍生物。该过程为从可再生资源生产酮类提供了一条可行的途径,证明了环己酮在化学品的可持续生产中的潜力 (Meng et al., 2017)。

安全和危害分析

鉴于环己酮的广泛使用,了解环己酮的安全方面至关重要。诸如环己酮过氧化物的热危害分析等研究为安全处理和储存环己酮衍生物提供了必要的数据,有助于更安全的工业实践 (Zang et al., 2013)。

作用机制

Target of Action

Cyclohexanone, 3,3-difluoro- is a six-carbon cyclic molecule with a ketone functional group . It primarily targets the enzyme Pentaerythritol tetranitrate reductase . This enzyme plays a crucial role in various biochemical reactions.

Mode of Action

It is known that ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

Cycloalkanes, which include cyclohexanone, are crucial in many biological processes that occur in most living organisms .

Pharmacokinetics

The pharmacokinetic properties of cyclohexanone, a similar compound, suggest that it may have poor absorption and distribution .

Result of Action

The formation of oximes and hydrazones could potentially lead to changes in cellular function .

安全和危害

生化分析

Biochemical Properties

It is known that the compound can be produced through certain chemical reactions

Cellular Effects

It is known that the compound can affect the growth rate and maintenance energy of certain bacteria

Molecular Mechanism

It is known that the compound can participate in certain chemical reactions

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized through certain chemical reactions . Information on the stability, degradation, and long-term effects of Cyclohexanone, 3,3-difluoro- on cellular function in in vitro or in vivo studies is currently lacking.

Dosage Effects in Animal Models

It is known that the compound can affect the growth rate and maintenance energy of certain bacteria . Information on any threshold effects, toxic or adverse effects at high doses, or other dosage-related effects of Cyclohexanone, 3,3-difluoro- in animal models is currently lacking.

Metabolic Pathways

It is known that the compound can participate in certain chemical reactions

Transport and Distribution

It is known that the compound can affect the growth rate and maintenance energy of certain bacteria . Information on any transporters or binding proteins that Cyclohexanone, 3,3-difluoro- interacts with, and any effects it may have on its localization or accumulation, is currently lacking.

Subcellular Localization

It is known that the compound can participate in certain chemical reactions . Information on any targeting signals or post-translational modifications that direct Cyclohexanone, 3,3-difluoro- to specific compartments or organelles is currently lacking.

属性

IUPAC Name |

3,3-difluorocyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c7-6(8)3-1-2-5(9)4-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURHHRJVPZWOAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(C1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432447-08-9 |

Source

|

| Record name | 3,3-difluorocyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2998038.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2998040.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole](/img/structure/B2998042.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2998044.png)

![4-benzyl-N-(2-ethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2998047.png)